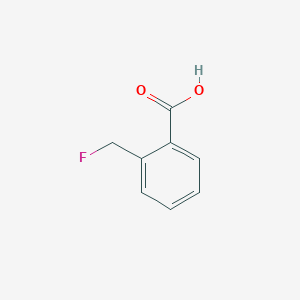
2-(Fluoromethyl)benzoic acid
Cat. No. B3236929
M. Wt: 154.14 g/mol
InChI Key: ODZRWXLKQLEWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05098996
Procedure details


4-Bromomethylbenzoic acid was converted to t-butyl 4-bromomethylbenzoate using isobutylene in sulfuric acid [16], in 50% yield. The product, an oil, had the following NMR spectrum in CDCl3 : 6 7.96 and 7.43 (each d, 2H, J=8Hz), 4.50 (s, 2H), 1.59 (s, 9H, t-Bu). The chemical ionization mass spectrum (NH3) showed peaks at 211 (m+1), 228. The bromomethyl compound was fluorinated as above using tetrabutylammonium fluoride in acetonitrile, in 90% yield. NMR spectrum in CDCl3 : 6 8.01 and 7.41 (each d, 2H, J-8Hz), 5.44 (d, 2H, J=47Hz), 1.60 (s, 9H, t-Bu). The t-butyl ester was removed quantitatively upon 10 min exposure to neat trifluoroacetic acid. The product, α-fluorotoluic acid, was obtained as a white solid, melting at 178°-181°. The chemical ionization mass spectrum (NH3) showed a peak at 172=m+1+17). NMR spectrum in CDCl3 : δ 8.12 and 7.47 (each d, 2H, J=8Hz), 5.47 (d, 2H, J=47Hz).




[Compound]
Name
bromomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Name
Yield
50%
Identifiers


|
REACTION_CXSMILES
|
BrC[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.Br[CH2:13]C1C=CC(C(OC(C)(C)C)=O)=CC=1.CC(=C)C.N.[F-:32].C([N+](CCCC)(CCCC)CCCC)CCC>S(=O)(=O)(O)O.C(#N)C>[F:32][CH2:13][C:5]1[C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=[CH:3][CH:4]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C(=O)OC(C)(C)C)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
[Compound]
|
Name
|
bromomethyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The t-butyl ester was removed quantitatively upon 10 min exposure to neat trifluoroacetic acid
|
|
Duration
|
10 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FCC=1C(=CC=CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
